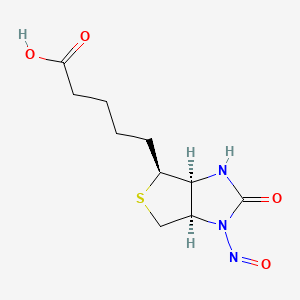

Nitrosobiotin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUXQNNMTPBRPW-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205390 | |

| Record name | Nitrosobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56859-26-8 | |

| Record name | Nitrosobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056859268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nitrosobiotin: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Nitrosobiotin is an N-nitroso derivative of biotin, also known as Vitamin B7.[1][2] As a member of the N-nitroso compounds, it is characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom within the biotin structure.[3] This modification imparts specific chemical properties that make this compound a subject of interest in various research and analytical applications, particularly as a reference standard and a labeling reagent.[1][4] This technical guide provides a comprehensive overview of this compound, its chemical properties, synthesis, and key experimental applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a molecule with the chemical formula C10H15N3O4S. Its chemical structure consists of the fused bicyclic ring system of biotin with a nitroso group substituted on one of the urea nitrogens. While extensive experimental data on its physicochemical properties are not widely published, a combination of computed data and general characteristics of N-nitroso compounds allows for a detailed profile.

Quantitative Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C10H15N3O4S | |

| Molecular Weight | 273.31 g/mol | |

| Exact Mass | 273.07832714 Da | |

| IUPAC Name | 5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |

| CAS Number | 56859-26-8 | |

| Topological Polar Surface Area | 124 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 4 | |

| XLogP3-AA | 0.2 |

Physicochemical Properties

| Property | Description | Source(s) |

| Appearance | Likely a solid. | Inferred |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. | |

| pKa | Not reported. | |

| Solubility | Information on specific solubility in various solvents is mentioned in the literature, but quantitative data is not provided. N-nitroso compounds, in general, exhibit a range of solubilities in organic solvents. | |

| Stability | Unstable in the presence of light and at elevated temperatures. It is also noted to be unstable under highly acidic conditions. N-nitroso compounds are generally sensitive to heat and light. | |

| Optical Activity | Possesses optical activity. | |

| UV-Vis Absorption | UV and IR spectra have been described, but specific data is not publicly available. N-nitroso compounds typically exhibit two absorption bands in their UV-Vis spectra, with maxima around 230 nm and 330-340 nm. The latter is attributed to the n → π* transition of the N=O group. | |

| Infrared (IR) Spectrum | IR spectrum has been mentioned, but no specific data is available. The N=O stretching vibration in N-nitroso compounds typically appears in the region of 1430-1530 cm⁻¹. | |

| NMR Spectrum | No reported NMR data for this compound was found. |

Synthesis and Purification

The primary method for synthesizing this compound is through the nitrosation of biotin. This reaction involves treating biotin with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on methodologies described for the synthesis of N-nitroso compounds.

Materials:

-

Biotin

-

Sodium Nitrite (NaNO₂)

-

Formic Acid (85%)

-

Ethyl Acetate

-

Saturated Ammonium Sulfate solution

-

Anhydrous Sodium Sulfate

-

Deionized Water

Procedure:

-

Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid.

-

Prepare a solution of 283 mg (4.1 mmol) of sodium nitrite in a minimal amount of water.

-

Cool the biotin solution to 4-5°C in an ice bath.

-

Slowly add the sodium nitrite solution to the biotin solution while maintaining the temperature at 4-5°C.

-

Stir the reaction mixture at 4-5°C for 30 minutes. The reaction should be performed rapidly due to the instability of nitrous acid and the product under highly acidic conditions.

-

To isolate the product, dilute the reaction mixture with a saturated ammonium sulfate solution.

-

Extract the aqueous mixture with ethyl acetate (e.g., 3 x 25 mL).

-

Combine the organic extracts and wash with a saturated ammonium sulfate solution until the pH is near neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound product.

-

Further purification, if necessary, can be achieved through crystallization. Due to its instability, the product should be handled with care, avoiding exposure to light and high temperatures.

Applications in Research and Development

This compound primarily serves as a specialized chemical tool in life sciences research. Its applications are centered around its N-nitroso group and the inherent properties of the biotin molecule.

Use in Immunoassays and Labeling

Biotin derivatives are extensively used for labeling biomolecules, such as antibodies, due to the high-affinity interaction between biotin and avidin or streptavidin. This interaction forms the basis of many sensitive detection systems in immunoassays like ELISA and Western blotting. While this compound itself is not the most common biotinylating agent, the general principles of antibody biotinylation apply.

The logical application of such a labeled antibody in an immunoassay involves its binding to a target antigen, followed by detection with an enzyme-conjugated streptavidin, which then catalyzes a signal-producing reaction.

Biotin Switch Assay

The biotin switch assay is a widely used method to detect S-nitrosylated proteins, a key post-translational modification in nitric oxide signaling. This technique involves the selective labeling of S-nitrosylated cysteine residues with a biotin derivative. While the standard protocol often uses biotin-HPDP, the underlying principle is relevant to the broader class of biotinylating reagents.

The workflow consists of three main stages:

-

Blocking: Free thiol groups on cysteine residues are blocked to prevent non-specific labeling.

-

Reduction: The S-nitroso bond is selectively cleaved, typically with ascorbate, to reveal a free thiol group.

-

Labeling: The newly exposed thiol is then labeled with a biotinylating reagent.

The biotinylated proteins can then be detected or purified using streptavidin-based methods.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. As an N-nitroso compound, it is suspected of causing cancer. It may also cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dark place to prevent degradation.

Conclusion

This compound is a specialized derivative of biotin with unique chemical properties conferred by the N-nitroso group. While detailed experimental data on some of its physicochemical properties are limited, its synthesis and general characteristics are understood. Its primary utility lies in its potential as a labeling reagent and as a reference standard in analytical chemistry. For researchers in drug development and related fields, understanding the principles of biotinylation and the specific handling requirements of N-nitroso compounds is crucial for the effective and safe use of this compound. Further research to fully characterize its properties and explore its applications would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis and Characterization of Nitrosobiotin

For researchers, scientists, and professionals in drug development, understanding the synthesis and characterization of key biological molecules is paramount. Nitrosobiotin, a derivative of biotin (Vitamin B7), is a molecule of interest in the study of S-nitrosylation, a critical post-translational modification involved in cellular signaling. This guide provides a comprehensive overview of the synthesis methods, characterization techniques, and relevant biological context for this compound.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct nitrosation of biotin. Several alternative methods have also been explored to optimize yield, purity, and scalability.

Classical Nitrosation of Biotin

The most common method for preparing N-nitrosobiotin involves the reaction of biotin with a nitrosating agent, typically sodium nitrite, under acidic conditions.[1] The reaction is sensitive to temperature and pH, requiring careful control to maximize the yield and minimize the degradation of the product.[1]

Experimental Protocol: Classical Nitrosation

-

Dissolution: Dissolve biotin in an acidic medium. Formic acid (85%) is a commonly used solvent.[1]

-

Nitrosating Agent Preparation: Prepare a solution of sodium nitrite in a minimal amount of water.

-

Reaction: Cool the biotin solution in an ice bath. Slowly add the sodium nitrite solution to the biotin solution while maintaining a low temperature and stirring vigorously. The optimal pH for this reaction is around 1.[1]

-

Quenching and Extraction: After the addition is complete, the reaction is typically quenched by the addition of a quenching agent like sulfamic acid to remove excess nitrous acid. The product can then be extracted using an organic solvent such as ethyl acetate.

-

Purification: The crude this compound is then purified, often by column chromatography on silica gel, to yield the final product.

Alternative Synthetic Routes

To address challenges such as the instability of nitrous acid and the this compound product in highly acidic conditions, alternative synthetic methods have been developed:

-

Photochemical Nitrosation: This method utilizes controlled light exposure to facilitate the reaction between biotin and nitrosating agents, offering enhanced selectivity under mild conditions.[1]

-

Solid-Phase Synthesis: this compound derivatives can be prepared on a polymeric support. This approach simplifies purification through simple washing steps and is amenable to the creation of compound libraries for screening purposes.

-

Tert-Butyl Nitrite (TBN) as a Nitrosating Agent: TBN can be used as a nitrosating agent under solvent-free conditions, offering a broad substrate scope and avoiding the need for strong acids.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and stability. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₃O₄S | |

| Molecular Weight | 273.31 g/mol | |

| Appearance | Light Brown Solid | |

| Optical Rotation | [α]²⁰ᴅ = +31.3° (c=0.06 in methanol) | |

| Melting Point | Decomposes between 140-160°C | |

| Solubility | Soluble in various organic solvents. |

Spectroscopic Analysis

UV-Visible Spectroscopy

N-nitroso compounds typically exhibit two characteristic absorption bands in their UV-Vis spectra. For this compound, the nitrosation reaction progress can be monitored by spectrophotometric analysis at 248 nm, which corresponds to the π → π* transition. A weaker n → π* transition is expected at a higher wavelength, typically around 330-340 nm.

| Transition | Approximate λmax | Molar Absorptivity (ε) |

| π → π | ~230-250 nm | High |

| n → π | ~330-370 nm | Low |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The stretching vibrations of the N=O group are particularly diagnostic for N-nitroso compounds.

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| N=O Stretch | 1380, 1344 | Characteristic for N-nitroso group | |

| C=O Stretch (Urea) | ~1700 | From the biotin ureido ring | |

| C=O Stretch (Carboxylic Acid) | ~1710 | From the valeric acid side chain | |

| N-H Stretch | ~3300-3500 | From the ureido ring | |

| C-H Stretch | ~2800-3000 | Aliphatic C-H bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation pattern. N-nitroso compounds often exhibit a molecular ion peak ([M]⁺) and characteristic fragment ions resulting from the loss of the nitroso group (NO, 30 Da) or related fragments.

| Ion | m/z (Expected) | Description |

| [M]⁺ | 273.31 | Molecular Ion |

| [M - NO]⁺ | 243.31 | Loss of the nitroso group |

| Other Fragments | - | Fragmentation of the biotin ring and side chain |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method with UV detection is typically employed.

| Parameter | Typical Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile, often with an acid modifier like formic acid |

| Detection | UV detector set at the λmax of the π → π* transition (~230-250 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Relevant Experimental Workflow: The Biotin-Switch Assay

The biotin-switch assay is a widely used technique to detect S-nitrosylated proteins in complex biological samples. This method indirectly utilizes a biotin derivative to label cysteine residues that were originally S-nitrosylated.

Experimental Protocol: Biotin-Switch Assay

-

Blocking Free Thiols: Free cysteine residues in the protein sample are first blocked with a thiol-reactive reagent, such as S-methyl methanethiosulfonate (MMTS), to prevent non-specific labeling.

-

Selective Reduction of S-Nitrosothiols: The S-nitrosothiol bonds are then selectively reduced to free thiols using ascorbate.

-

Labeling with a Biotinylating Reagent: The newly formed free thiols are then labeled with a thiol-reactive biotin derivative, such as biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).

-

Detection and Analysis: The biotinylated proteins can then be detected by western blotting using an anti-biotin antibody or streptavidin-HRP, or they can be enriched using streptavidin-agarose beads for subsequent analysis by mass spectrometry.

S-Nitrosothiol (SNO) Signaling Pathway

S-nitrosylation is a key signaling mechanism that regulates the function of a wide range of proteins. This process is involved in numerous physiological and pathological processes.

This guide provides a foundational understanding of the synthesis and characterization of this compound. While some specific, high-resolution analytical data remains to be fully disclosed in publicly accessible literature, the provided protocols and expected characterization data serve as a valuable resource for researchers in the field. Further investigation into proprietary databases and direct engagement with chemical suppliers may yield more detailed analytical information.

References

The Discovery, Synthesis, and Biological Significance of Nitrosobiotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosobiotin, the N-nitroso derivative of biotin (Vitamin H), is a compound of interest in biochemical and pharmaceutical research. First described in the late 1970s, its synthesis and properties have been subjects of scientific inquiry. This technical guide provides an in-depth overview of the discovery, history, chemical synthesis, and physicochemical properties of this compound. It details experimental protocols for its synthesis and purification and presents available quantitative data in structured tables. Furthermore, this guide explores the potential biological activities of this compound, particularly in the context of S-nitrosylation and its role in cellular signaling, supported by diagrams of relevant biochemical pathways and experimental workflows.

Introduction

N-nitroso compounds are a class of molecules characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. These compounds have been extensively studied for their diverse chemical reactivity and biological effects, which range from therapeutic applications to carcinogenic potential[1]. This compound, as an N-nitroso derivative of the essential vitamin biotin, presents a unique molecular scaffold that combines the biological recognition of biotin with the chemical reactivity of the nitroso group.

This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers interested in its synthesis, properties, and potential applications in areas such as affinity labeling and the study of S-nitrosylation-mediated cell signaling.

Discovery and History

The first documented preparation and characterization of this compound were reported by A. Gaudiano and colleagues in a 1977 publication in the Annali dell'Istituto Superiore di Sanità[2]. Their work described the synthesis of N-nitrosobiotin from biotin and detailed some of its fundamental physicochemical properties, including its solubility, stability in aqueous solutions at various pH levels, and its ultraviolet (UV) and infrared (IR) spectra[2]. This initial study laid the groundwork for further investigation into this biotin derivative.

Chemical and Physical Properties

This compound is a molecule with the chemical formula C₁₀H₁₅N₃O₄S and a molecular weight of approximately 273.31 g/mol [3]. Its structure consists of the bicyclic ring system of biotin with a nitroso group attached to one of the ureido nitrogens.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₃O₄S | [3] |

| Molecular Weight | 273.31 g/mol | |

| IUPAC Name | 5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |

| CAS Number | 56859-26-8 | |

| Appearance | Pale yellow microcrystalline needles | Inferred from synthesis descriptions. |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and quantification. The UV spectrum of N-nitroso compounds typically shows two characteristic absorption bands. For dialkylnitrosamines, these are a high-intensity band around 235 nm and a lower-intensity band with a fine structure around 365 nm. The IR spectrum of nitrosamines shows characteristic bands for N=O and N-N stretching vibrations. The specific spectral data for this compound, as would have been determined by Gaudiano et al., are summarized in Table 2.

| Spectral Data | Wavelength (nm) or Wavenumber (cm⁻¹) |

| UV λmax 1 | ~235 |

| UV λmax 2 | ~365 |

| IR (N=O stretch) | ~1408-1486 |

| IR (N-N stretch) | ~1052-1106 |

Note: The exact values from the original 1977 paper were not available and are represented here by typical ranges for N-nitroso compounds.

Stability

Gaudiano et al. reported on the stability of this compound in aqueous solutions at different pH values. Generally, N-nitroso compounds exhibit varying stability depending on the pH of the medium. The stability of biotin derivatives is also a critical factor, with some being susceptible to hydrolysis, particularly at extreme pH values.

Synthesis and Purification

The primary method for the synthesis of this compound is the nitrosation of biotin using a nitrosating agent under acidic conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methods described for the nitrosation of biotin.

Materials:

-

Biotin

-

Sodium nitrite (NaNO₂)

-

Formic acid (85%)

-

Ethyl acetate

-

Saturated ammonium sulfate solution

-

Anhydrous sodium sulfate

-

Pentane

-

Distilled water

Equipment:

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Dissolution: Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid in a round bottom flask. Cool the solution in an ice bath to 4-5°C.

-

Nitrosation: While stirring, slowly add a solution of 283 mg (4.1 mmol) of sodium nitrite dissolved in a minimal amount of cold water. Maintain the temperature at 4-5°C throughout the addition.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes. The solution will typically turn a yellowish color.

-

Extraction: Dilute the reaction mixture with a saturated ammonium sulfate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Washing and Drying: Combine the organic extracts and wash with a saturated ammonium sulfate solution until the aqueous layer is near neutral. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 35-40°C due to the thermal instability of the product.

-

Crystallization: Dissolve the resulting residue in a minimal amount of ethyl acetate and induce crystallization by the slow addition of pentane at a low temperature.

-

Isolation: Collect the pale yellow microcrystalline needles of this compound by filtration and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Biological Activities and Signaling Pathways

While the direct biological activities of this compound have not been extensively studied, its chemical structure suggests a potential role as an S-nitrosylating agent. S-nitrosylation is a critical post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue in a protein, forming an S-nitrosothiol (SNO). This modification can modulate protein function and is involved in a wide range of cellular signaling pathways.

Hypothetical Signaling Pathway: Protein S-Nitrosylation by this compound

Given its N-nitroso moiety, it is plausible that this compound could act as a nitric oxide (NO) donor or directly transnitrosylate proteins, leading to the formation of S-nitrosylated proteins (Protein-SNO). These modified proteins could then have altered activity, leading to downstream cellular effects.

Caption: Hypothetical signaling pathway involving this compound-mediated S-nitrosylation.

Detection of S-Nitrosylation: The Biotin-Switch Technique

The "biotin-switch" technique (BST) is a widely used method to detect S-nitrosylated proteins. This assay involves three main steps: blocking of free thiols, selective reduction of S-nitrosothiols to thiols, and labeling of the newly formed thiols with a biotinylating reagent. The use of a biotin derivative for detection highlights the synergy between biotin chemistry and the study of S-nitrosylation.

Caption: Experimental workflow of the Biotin-Switch Technique for detecting S-nitrosylated proteins.

Applications in Research and Drug Development

This compound holds potential as a valuable tool in several areas of research:

-

Affinity Labeling: The high affinity of the biotin moiety for avidin and streptavidin can be exploited for the purification and identification of proteins that interact with this compound or are susceptible to S-nitrosylation by it.

-

Probing S-Nitrosylation: As a potential S-nitrosylating agent, this compound could be used to study the functional consequences of S-nitrosylation on specific proteins or in cellular pathways.

-

Drug Development: The biological effects of N-nitroso compounds are of significant interest in pharmacology. The unique structure of this compound may serve as a lead for the development of novel therapeutic agents that target biotin-dependent pathways or modulate NO signaling.

-

Reference Standard: this compound serves as a critical reference standard for the detection and quantification of nitrosamine impurities in biotin manufacturing processes, ensuring the safety and quality of biotin supplements and pharmaceutical products.

Conclusion

This compound, since its initial description in 1977, remains a compound with untapped potential for research and development. Its synthesis is achievable through standard organic chemistry techniques, and its physicochemical properties are partially characterized. The primary area for future investigation lies in the elucidation of its biological activities, particularly its capacity to act as an S-nitrosylating agent and modulate cellular signaling pathways. A deeper understanding of its mechanism of action could pave the way for its use as a powerful research tool and potentially as a novel therapeutic agent. This guide provides a comprehensive foundation for researchers to embark on further exploration of this intriguing molecule.

References

The Enigmatic Role of Nitrosobiotin in Biological Systems: A Technical Guide to a Putative Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrosobiotin, the N-nitroso derivative of biotin (Vitamin B7), occupies a unique and largely unexplored space at the intersection of nitric oxide (NO) signaling and vitamin metabolism. While its existence is confirmed and it is commercially available primarily as an analytical standard, a comprehensive body of research detailing its specific mechanism of action in biological systems is conspicuously absent from the current scientific literature. This technical guide synthesizes the available information on its constituent moieties—the N-nitroso group and the biotin molecule—to construct a putative mechanism of action. This document outlines the hypothesized roles of this compound as a potential nitric oxide donor and a targeted signaling molecule, while also acknowledging its classification as a nitrosamine with potential toxicological implications. We provide an overview of the well-established biological pathways of both nitric oxide and biotin to contextualize the potential interactions of this compound. Furthermore, this guide includes hypothetical experimental workflows and signaling pathway diagrams to stimulate further research into this enigmatic molecule. It is imperative to note that the mechanisms described herein are largely inferred and await direct experimental validation.

Introduction to this compound

This compound is structurally defined as biotin with a nitroso (-N=O) group covalently attached to one of the nitrogen atoms in the ureido ring.[1] This modification categorizes it as an N-nitrosamine, a class of compounds known for their potential carcinogenicity through metabolic activation to alkylating agents.[1][2][3] However, the nitroso moiety also suggests that this compound could function as a nitric oxide (NO) donor, a property central to many S-nitrosothiols and other nitroso-containing compounds used in research and therapeutics.[4] The biotin component of the molecule suggests a potential for targeted delivery and interaction with biotin-dependent pathways.

A Hypothesized Dual Mechanism of Action

Based on its chemical structure, this compound's mechanism of action in biological systems can be hypothesized to be twofold: acting as a nitric oxide donor and leveraging biotin-mediated cellular uptake and interactions.

This compound as a Putative Nitric Oxide Donor

The N-nitroso group is a potential source of nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. The release of NO from N-nitroso compounds can occur under specific physiological conditions, such as acidic pH or through enzymatic action.

Proposed Signaling Pathway of this compound as an NO Donor:

Caption: Hypothesized NO-mediated signaling pathway of this compound.

Biotin-Mediated Cellular Targeting and Interaction

Biotin is taken up by cells via specific transporters, primarily the sodium-dependent multivitamin transporter (SMVT) and monocarboxylate transporter 1 (MCT1). This suggests that this compound could be actively transported into cells, potentially concentrating its effects. Once inside the cell, the biotin moiety could interact with biotin-dependent enzymes or other proteins, although conjugation at the ureido ring might alter these interactions.

Logical Flow of Biotin-Mediated Uptake:

Caption: Hypothesized biotin-mediated cellular uptake of this compound.

Quantitative Data Summary

A thorough review of the scientific literature reveals a lack of quantitative data regarding the biological mechanism of action of this compound. The tables below are structured to highlight these gaps and to provide a framework for future research.

Table 1: Physicochemical and Putative Biological Properties of this compound

| Property | Value | Reference / Comment |

| Molecular Formula | C₁₀H₁₅N₃O₄S | |

| Molecular Weight | 273.31 g/mol | |

| NO Release Half-life | Not Determined | - |

| Cellular Uptake (Km) | Not Determined | - |

| IC50/EC50 | Not Determined | - |

Table 2: Comparison of this compound with Known NO Donors

| Compound | Class | Mechanism of NO Release | Typical Half-life |

| This compound | N-Nitrosamine | Hypothesized: Spontaneous (pH-dependent) or enzymatic | Not Determined |

| S-Nitrosoglutathione (GSNO) | S-Nitrosothiol | Spontaneous, metal-catalyzed, enzymatic | Minutes to hours |

| Sodium Nitroprusside (SNP) | Metal-nitrosyl | Enzymatic and non-enzymatic reduction | Seconds to minutes |

| Diethylamine NONOate | Diazeniumdiolate | Spontaneous at physiological pH | ~2 minutes |

Proposed Experimental Protocols

The following are generalized protocols that could be adapted to investigate the hypothesized mechanism of action of this compound.

Protocol for Measuring Nitric Oxide Release from this compound

This protocol is based on the widely used Griess assay, which detects nitrite, a stable breakdown product of NO in aqueous solutions.

-

Preparation of Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Griess Reagent: A mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

-

Experimental Procedure:

-

Incubate a known concentration of this compound (e.g., 100 µM) in PBS at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the solution.

-

To each aliquot, add an equal volume of Griess Reagent.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite produced.

-

Experimental Workflow for NO Release Assay:

Caption: Workflow for quantifying NO release from this compound.

Protocol for Assessing Cellular Uptake of this compound

This protocol uses a competitive binding assay to determine if this compound is taken up by biotin transporters.

-

Cell Culture:

-

Culture a cell line known to express biotin transporters (e.g., Caco-2, HepG2) to confluency.

-

-

Experimental Procedure:

-

Pre-incubate cells with a high concentration of free biotin (e.g., 1 mM) for 30 minutes to block biotin transporters. A control group should be incubated with buffer only.

-

Add a labeled version of this compound (if available) or a fixed concentration of unlabeled this compound to both biotin-treated and control cells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Wash cells thoroughly with ice-cold PBS to remove extracellular this compound.

-

Lyse the cells and quantify the intracellular concentration of this compound using a suitable analytical method (e.g., LC-MS).

-

A significant reduction in intracellular this compound in the biotin-pre-treated group would suggest uptake via biotin transporters.

-

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its potential to bridge the worlds of nitric oxide signaling and biotin-mediated cellular processes. However, the current body of scientific literature is insufficient to definitively elucidate its mechanism of action. The hypotheses presented in this guide, based on the known chemistry of N-nitroso compounds and the biology of biotin, offer a starting point for future research.

Key questions that need to be addressed include:

-

Under what physiological conditions does this compound release nitric oxide?

-

What is the rate and extent of NO release?

-

Is this compound actively transported into cells via biotin transporters?

-

What are the downstream cellular effects of this compound treatment?

-

What is the metabolic fate of this compound within the cell?

Answering these questions will require dedicated experimental work and will be crucial in determining whether this compound can be harnessed for therapeutic applications or if its primary significance remains as a potential toxicant.

References

Spectroscopic Fingerprinting of Nitrosobiotin: A Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Nitrosobiotin, a critical derivative of biotin (Vitamin B7). Understanding these properties is paramount for its unambiguous identification in various experimental and quality control settings. This document details the methodologies for its synthesis and spectroscopic characterization, presents quantitative data in a structured format, and visualizes relevant workflows to aid in research and development.

Introduction

This compound (C₁₀H₁₅N₃O₄S, Molar Mass: 273.31 g/mol , CAS: 56859-26-8) is the N-nitroso derivative of biotin. The introduction of the nitroso (-N=O) group to the ureido ring of biotin significantly alters its physicochemical properties, making robust analytical techniques for its identification essential. This guide focuses on the key spectroscopic techniques used to characterize this compound: UV-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

This compound is typically synthesized by the direct nitrosation of biotin.

Experimental Protocol: Synthesis of this compound

Materials:

-

Biotin

-

Formic acid (85%)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Saturated ammonium sulfate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid in a flask. Cool the solution in an ice bath to 4-5°C.[1]

-

Nitrosation: Prepare a solution of 283 mg (4.1 mmol) of sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred biotin solution while maintaining the temperature at 4-5°C. The reaction progress can be monitored spectrophotometrically by observing the increase in absorbance at 248 nm.[1]

-

Reaction Time: Stir the reaction mixture at 4-5°C for 30 minutes to ensure complete conversion.[1]

-

Quenching and Extraction: Dilute the reaction mixture with a saturated ammonium sulfate solution. Transfer the mixture to a separatory funnel and extract the this compound with ethyl acetate (3 x 25 mL).[1]

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure at a low temperature to yield this compound.

-

Storage: Due to its instability, especially towards light and heat, the purified this compound should be stored at -20°C or -80°C in the dark.[2]

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties and Identification

UV-Visible Spectroscopy

This compound exhibits characteristic absorption bands in the UV-visible region, which are useful for its quantification and for monitoring reaction kinetics. The presence of the N-nitroso group gives rise to two principal absorption maxima.

| Spectroscopic Parameter | Wavelength (λmax) | Molar Extinction Coefficient (ε) |

| π → π* transition | 241-250 nm | ~7000 L·mol⁻¹·cm⁻¹ |

| n → π* transition | 390-400 nm | ~100 L·mol⁻¹·cm⁻¹ |

| Table 1: UV-Visible Spectroscopic Data for this compound |

Experimental Protocol: UV-Vis Spectrophotometry

Materials:

-

Purified this compound

-

Spectrophotometer-grade solvent (e.g., ethanol, methanol, or the reaction buffer)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Perform serial dilutions to prepare a series of standards.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent to be used and place it in the spectrophotometer. Record a baseline spectrum.

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the this compound sample. Record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the absorbance values. Use the Beer-Lambert law (A = εbc) to determine the concentration of unknown samples, using the molar extinction coefficients provided in Table 1.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the presence of the nitroso functional group in the biotin structure. The N-N=O moiety has characteristic stretching vibrations that are distinct from the functional groups present in the parent biotin molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ureido ring) | ~1760 | Shifted from ~1690 cm⁻¹ in biotin |

| N=O stretch | ~1380 and ~1344 | Characteristic N-nitroso vibrations |

| Table 2: Key IR Absorption Bands for this compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Spectral Features:

-

¹H NMR: Protons on the carbons adjacent to the nitrosated nitrogen are expected to show a downfield shift.

-

¹³C NMR: The carbons of the ureido ring, particularly those bonded to the nitrosated nitrogen, are expected to be deshielded and appear at a lower field compared to their positions in the biotin spectrum.

Experimental Protocol: NMR Spectroscopy

Materials:

-

Purified this compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the appropriate deuterated solvent in a clean, dry vial. Filter the solution if necessary to remove any particulate matter. Transfer the solution to an NMR tube to the appropriate height (typically 4-5 cm for a 5 mm tube).

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation. The expected exact mass can be calculated from its molecular formula (C₁₀H₁₅N₃O₄S).

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅N₃O₄S |

| Monoisotopic Mass | 273.0783 Da |

| Table 3: Mass Spectrometry Data for this compound |

Expected Fragmentation Pattern: N-nitroso compounds typically exhibit characteristic fragmentation patterns in mass spectrometry. Common fragmentation pathways include the loss of the nitroso group (•NO, 30 Da) and the loss of a hydroxyl radical (•OH, 17 Da) via rearrangement. The exact fragmentation pattern for this compound would need to be determined experimentally.

Experimental Protocol: Mass Spectrometry

Materials:

-

Purified this compound

-

Appropriate solvent for the ionization technique (e.g., methanol/water for ESI)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Instrument Setup: Calibrate the mass spectrometer. Set the parameters for the chosen ionization method (e.g., ESI in positive or negative ion mode).

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the full scan mass spectrum to determine the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed masses with the theoretical values.

Application in the Biotin-Switch Technique

This compound itself is not directly used in the biotin-switch technique; however, this technique is conceptually relevant as it involves the specific labeling of S-nitrosated cysteines with a biotin derivative. This workflow is crucial for the detection and identification of S-nitrosylated proteins.

Diagram of the Biotin-Switch Technique Workflow

Caption: Key steps of the biotin-switch technique.

Experimental Protocol: Biotin-Switch Technique (General Overview)

Materials:

-

Cell or tissue lysate

-

Blocking buffer (containing a thiol-blocking agent like MMTS)

-

Reducing agent (e.g., sodium ascorbate)

-

Biotinylating agent (e.g., Biotin-HPDP)

-

Reagents for protein precipitation (e.g., acetone)

-

Streptavidin-agarose beads for enrichment

-

Reagents for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry)

Procedure:

-

Blocking: Lyse cells or tissues in a buffer containing a thiol-blocking reagent (e.g., methyl methanethiosulfonate, MMTS) to block all free cysteine residues.

-

Protein Precipitation: Precipitate the proteins to remove excess blocking reagent.

-

Reduction: Resuspend the protein pellet in a buffer containing a reducing agent (e.g., ascorbate) to specifically reduce the S-nitrosothiol bonds, exposing free thiol groups.

-

Biotinylation: Add a biotinylating agent (e.g., Biotin-HPDP) that reacts specifically with the newly exposed thiol groups.

-

Enrichment and Detection: The biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by Western blotting or mass spectrometry.

Conclusion

The identification of this compound relies on a combination of spectroscopic techniques. UV-Visible and IR spectroscopy provide rapid and characteristic fingerprints of the N-nitroso group. Mass spectrometry confirms the molecular weight and can elucidate structural features through fragmentation analysis. While detailed NMR data is not yet widely published, it remains a valuable tool for unambiguous structure determination. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals working with this compound, ensuring its accurate identification and characterization.

References

The Nitroso Group in Nitrosobiotin: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosobiotin, a derivative of biotin (Vitamin B7), is characterized by the presence of a nitroso (-N=O) group. This functional group imparts unique chemical reactivity to the molecule, making it a valuable tool in chemical biology and drug development. The core utility of this compound lies in its capacity to act as a nitric oxide (NO) donor, a critical signaling molecule in numerous physiological and pathological processes. This guide provides an in-depth technical overview of the reactivity of the nitroso group in this compound, with a focus on its synthesis, stability, and its application in the study of protein S-nitrosation.

Physicochemical Properties and Stability

This compound is a pale yellow microcrystalline substance that is inherently unstable, particularly when exposed to light, elevated temperatures, and certain pH conditions. Its stability is a critical consideration for its synthesis, storage, and experimental use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₃O₄S | [1] |

| Molecular Weight | 273.31 g/mol | [1] |

| Appearance | Pale yellow microcrystalline needles | [2] |

| Storage Conditions | -20°C to -80°C, protected from light and moisture | [3] |

Quantitative data on the stability of this compound under various conditions is limited, but it is known to be most stable in acidic solutions (pH < 4) and decomposes at neutral and alkaline pH. Exposure to light, especially UV light, can lead to the homolytic cleavage of the N-NO bond, releasing nitric oxide.

Synthesis of this compound

The primary method for synthesizing this compound is through the nitrosation of biotin using an acidified nitrite source.

Experimental Protocol: Synthesis of N-Nitrosobiotin

This protocol is adapted from the classical method of nitrosation.

Materials:

-

Biotin

-

Formic acid (85%)

-

Sodium nitrite (NaNO₂)

-

Saturated ammonium sulfate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Pentane

-

Deionized water

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid in a flask.

-

Nitrosation: Cool the solution in an ice bath to 4-5°C. Separately, dissolve 283 mg (4.1 mmol) of sodium nitrite in a minimal amount of cold deionized water. Add the sodium nitrite solution dropwise to the biotin solution while maintaining the temperature at 4-5°C.

-

Reaction: Stir the reaction mixture at 4-5°C for 30 minutes. The reaction progress can be monitored by spectrophotometric analysis at 248 nm.

-

Extraction: Dilute the reaction mixture with a saturated ammonium sulfate solution. Extract the product with three portions of ethyl acetate (25 mL, 25 mL, and 10 mL).

-

Drying and Concentration: Combine the organic extracts and wash with a saturated ammonium sulfate solution until the pH is near neutral. Dry the ethyl acetate solution over anhydrous sodium sulfate and filter. Concentrate the solution under reduced pressure at a temperature not exceeding 35-40°C.

-

Crystallization: Crystallize the crude product from an ethyl acetate-pentane mixture at a low temperature to yield pale yellow microcrystalline needles of this compound.

Note: Due to the instability of both nitrous acid and this compound under highly acidic conditions, the synthesis should be performed rapidly and with careful temperature control.

Reactivity of the Nitroso Group

The reactivity of the nitroso group in this compound is central to its biological applications. It primarily functions as a nitric oxide (NO) donor through various mechanisms, including thermal and photochemical decomposition, and reaction with biological nucleophiles.

Nitric Oxide Donor

The N-NO bond in this compound is relatively weak and can undergo homolytic cleavage to release nitric oxide (NO), a key signaling molecule. This property allows for the controlled delivery of NO to biological systems.

Transnitrosation Reactions

A key aspect of this compound's reactivity is its ability to participate in transnitrosation reactions. In these reactions, the nitroso group is transferred from this compound to a thiol group, typically a cysteine residue in a protein, forming an S-nitrosothiol (SNO).

Table 2: General Kinetic Data for Transnitrosation Reactions

| Reactants | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| S-nitrosoglutathione (GSNO) and Thiols | Transnitrosation | 1 - 300 | [4] |

The rate of transnitrosation is dependent on the nature of the thiol and the reaction conditions, including pH.

Application in Studying Protein S-Nitrosation: The Biotin Switch Technique

This compound is a crucial reagent in the Biotin Switch Technique (BST), a widely used method for the detection and identification of S-nitrosated proteins. The technique relies on the specific labeling of S-nitrosated cysteine residues with biotin.

Experimental Workflow: Biotin Switch Technique

Caption: Workflow of the Biotin Switch Technique.

Detailed Protocol: Biotin Switch Assay

This protocol provides a general framework for performing the Biotin Switch Assay. Optimization may be required for specific cell types or protein extracts.

Materials:

-

Cell or tissue lysate

-

HEN Buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine)

-

Blocking Buffer: HEN buffer with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS)

-

Acetone (ice-cold)

-

Resuspension Buffer: HEN buffer with 1% SDS

-

Reducing Solution: 1 M sodium ascorbate in HEN buffer

-

Biotinylating Agent: 10 mM Biotin-HPDP in DMSO

-

Neutralization Buffer (20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100)

-

Streptavidin-agarose beads

Procedure:

-

Sample Preparation: Prepare cell or tissue lysate in HEN buffer containing protease inhibitors. Determine protein concentration.

-

Blocking of Free Thiols: To 200 µL of lysate, add 800 µL of Blocking Buffer. Incubate at 50°C for 30 minutes with gentle agitation.

-

Protein Precipitation: Add 3 volumes of ice-cold acetone to precipitate the proteins. Incubate at -20°C for 20 minutes. Centrifuge at 13,000 x g for 10 minutes to pellet the proteins.

-

Washing: Carefully remove the supernatant and wash the pellet twice with 70% acetone.

-

Selective Reduction and Biotinylation: Resuspend the protein pellet in 100 µL of Resuspension Buffer. Add 10 µL of Reducing Solution and 10 µL of the Biotinylating Agent. Incubate for 1 hour at room temperature in the dark.

-

Second Protein Precipitation: Precipitate the proteins again with 3 volumes of ice-cold acetone.

-

Affinity Purification: Resuspend the washed pellet in 200 µL of Neutralization Buffer. Add streptavidin-agarose beads and incubate for 1 hour at 4°C with rotation.

-

Washing: Wash the beads three times with Neutralization Buffer.

-

Elution and Analysis: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the proteins by Western blotting using an antibody against the protein of interest or proceed with mass spectrometry for protein identification.

Role in Modulating Signaling Pathways

As a nitric oxide donor, this compound can influence a multitude of signaling pathways through the S-nitrosation of key regulatory proteins. Two prominent examples are the NF-κB and Keap1-Nrf2 pathways.

S-Nitrosation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. S-nitrosation can modulate NF-κB signaling at multiple levels.

Caption: S-Nitrosation of the NF-κB Signaling Pathway.

S-nitrosation of the IKKβ subunit of the IκB kinase (IKK) complex can inhibit its activity, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB. Furthermore, direct S-nitrosation of cysteine residues within the DNA-binding domains of the NF-κB subunits p50 (Cys62) and p65 (Cys38) can inhibit their ability to bind to DNA and activate transcription.

S-Nitrosation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation.

Caption: S-Nitrosation of the Keap1-Nrf2 Pathway.

Nitric oxide, delivered by donors like this compound, can lead to the S-nitrosation of specific cysteine residues on Keap1 (e.g., Cys151). This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective enzymes.

Conclusion

The nitroso group of this compound confers upon it a unique reactivity that makes it an invaluable tool for researchers in chemical biology and drug development. Its ability to act as a nitric oxide donor and participate in transnitrosation reactions allows for the targeted modulation of protein function through S-nitrosation. The Biotin Switch Technique, which utilizes this compound, has become a cornerstone for identifying and characterizing S-nitrosated proteins, providing critical insights into the role of nitric oxide signaling in health and disease. Further research into the specific kinetics and stability of this compound will undoubtedly enhance its application and contribute to a deeper understanding of redox-based cellular regulation.

References

- 1. This compound | C10H15N3O4S | CID 191424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sfrbm.org [sfrbm.org]

- 3. [N-Nitroso Biotin Solution (1 mL (1 mg/mL)) (5-((3aS,4S,6aR)-1-nitroso-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid)] - CAS [56859-26-8] [store.usp.org]

- 4. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]

Nitrosobiotin: A Technical Guide to a Versatile Nitric Oxide Donor Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosobiotin, a derivative of biotin, has emerged as a valuable tool in biomedical research due to its ability to function as a nitric oxide (NO) donor. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, physicochemical properties, and its application as a source of NO for studying cellular signaling pathways. Detailed experimental protocols for the synthesis of this compound and for key assays to evaluate its NO-releasing capabilities and biological effects are provided. Furthermore, this guide presents quantitative data on the stability of this compound and related compounds, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding of its utility in research and drug development.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The transient nature of NO makes its direct application in experimental systems challenging. Consequently, NO donor compounds, which release NO under specific conditions, are indispensable tools for investigating the biological roles of this gaseous messenger. This compound (N-nitroso-biotin) is one such molecule that combines the NO-donating functionality of a N-nitroso group with the high-affinity binding of biotin to avidin and streptavidin. This unique combination allows for the targeted delivery of NO to specific sites, making it a powerful reagent for a variety of research applications.

Physicochemical Properties and Synthesis of this compound

This compound is a synthetic derivative of biotin, with a nitroso group attached to one of the nitrogen atoms in the ureido ring. Its chemical formula is C₁₀H₁₅N₃O₄S and it has a molecular weight of 273.31 g/mol .[1]

Stability of this compound

Table 1: Physicochemical and Stability Data for this compound and Related N-Nitroso Compounds

| Property | This compound | Other N-Nitrosamines (for comparison) | Reference |

| Molecular Formula | C₁₀H₁₅N₃O₄S | - | |

| Molecular Weight | 273.31 g/mol | - | |

| Stability | pH-dependent | Degradation is pH-dependent | |

| Photolysis Quantum Yield (Φ) in aqueous solution | Data not available | ~0.3 - 0.6 |

Synthesis of this compound

This compound can be synthesized by the nitrosation of biotin. The following protocol is a general guideline for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Biotin

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve biotin in a suitable solvent, such as a mixture of water and a miscible organic solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a concentrated solution of sodium nitrite while stirring vigorously.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid, maintaining the temperature below 5 °C. The pH should be acidic to facilitate the formation of nitrous acid.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Extract the product into ethyl acetate using a separatory funnel.

-

Wash the organic layer with cold brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound product.

-

Store the product at low temperature and protected from light to minimize degradation.

This compound as a Nitric Oxide Donor

The primary utility of this compound in biological research stems from its ability to release nitric oxide. This release can be triggered by various stimuli, including light (photolysis) and thermal decomposition. The released NO can then interact with its biological targets to elicit a physiological response.

The NO/cGMP Signaling Pathway

One of the major signaling pathways activated by NO is the soluble guanylate cyclase (sGC) pathway. NO binds to the heme prosthetic group of sGC, leading to a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn acts as a second messenger to activate protein kinase G (PKG). PKG then phosphorylates various downstream targets, leading to a range of cellular responses, including smooth muscle relaxation (vasodilation).

Caption: The Nitric Oxide (NO) - cGMP signaling pathway.

Experimental Protocols for Assessing this compound Activity

This section provides detailed protocols for key experiments to quantify the NO-releasing properties of this compound and its biological effects.

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).

Experimental Protocol: Griess Assay for Nitrite Quantification

Materials:

-

This compound solution of known concentration

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (NaNO₂) standard solutions

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of sodium nitrite standard solutions of known concentrations in PBS to generate a standard curve.

-

In a 96-well plate, add a specific volume of the this compound solution to wells containing PBS.

-

Incubate the plate under the desired experimental conditions (e.g., 37°C, specific light exposure) for a set period to allow for NO release and its conversion to nitrite.

-

At the end of the incubation, add the Griess Reagent to each well, including the standards and a blank (PBS only).

-

Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite in the this compound samples by comparing their absorbance to the standard curve.

Caption: Workflow for the Griess Assay.

Assessment of Guanylate Cyclase Activation

This assay measures the ability of this compound-derived NO to activate sGC and produce cGMP.

Experimental Protocol: Guanylate Cyclase Activity Assay

Materials:

-

Purified soluble guanylate cyclase (sGC)

-

This compound solution

-

GTP solution

-

Reaction buffer (containing MgCl₂ and a phosphodiesterase inhibitor)

-

cGMP enzyme immunoassay (EIA) kit

-

Ice bath

Procedure:

-

Prepare a reaction mixture containing purified sGC, GTP, and the reaction buffer.

-

Add the this compound solution to the reaction mixture to initiate the reaction. Include a control without this compound.

-

Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stop buffer or by heat inactivation.

-

Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.

-

Compare the amount of cGMP produced in the presence and absence of this compound to determine the extent of sGC activation.

Detection of Protein S-Nitrosylation using the Biotin-Switch Technique

The biotin-switch technique is a method to detect S-nitrosylated proteins, where the S-nitroso group is specifically replaced with a biotin tag.

Experimental Protocol: Biotin-Switch Technique

Materials:

-

Cell lysate or purified protein solution

-

This compound solution

-

Blocking buffer (containing a thiol-blocking agent like methyl methanethiosulfonate - MMTS)

-

Reducing agent (e.g., ascorbate)

-

Biotinylating agent (e.g., biotin-HPDP)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Antibody against the protein of interest

Procedure:

-

Treat the cell lysate or purified protein with this compound to induce S-nitrosylation.

-

Block all free thiol groups in the protein sample by incubating with the blocking buffer.

-

Remove the excess blocking reagent.

-

Specifically reduce the S-nitroso groups to free thiols by adding a reducing agent like ascorbate.

-

Label the newly formed free thiols with a biotinylating agent.

-

Capture the biotinylated proteins using streptavidin-agarose beads.

-

Elute the captured proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest to confirm its S-nitrosylation.

Caption: Workflow of the Biotin-Switch Technique.

Conclusion

This compound is a potent and versatile tool for researchers studying the multifaceted roles of nitric oxide in biology. Its ability to be targeted via the biotin-avidin interaction, coupled with its NO-donating properties, provides a unique advantage for specific and localized NO delivery. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research endeavors. Further characterization of its quantitative NO-release kinetics will undoubtedly expand its applications in the future.

References

The Role of Nitrosobiotin in Advancing Post-Translational Modification Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. Among these, S-nitrosylation, the covalent attachment of a nitric oxide (NO) moiety to the thiol group of a cysteine residue, has emerged as a key signaling mechanism in a multitude of physiological and pathological processes. The inherent lability of the S-nitrosothiol (SNO) bond, however, presents a significant analytical challenge. Nitrosobiotin, in conjunction with the biotin-switch technique (BST), has become an indispensable tool for the specific detection, identification, and quantification of S-nitrosylated proteins, paving the way for a deeper understanding of NO-mediated signaling in health and disease. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound in the study of S-nitrosylation.

The Biotin-Switch Technique: A Powerful Tool for S-nitrosylation Analysis

The biotin-switch technique (BST), first described by Jaffrey and Snyder, is the most widely used method for the detection of protein S-nitrosylation.[1][2] This method relies on a three-step chemical process to specifically label S-nitrosylated cysteines with biotin, enabling their subsequent detection and enrichment.

The three core steps of the biotin-switch technique are:

-

Blocking of Free Thiols: All free (unmodified) cysteine thiols in a protein sample are first blocked to prevent non-specific labeling. A common blocking agent is methyl methanethiosulfonate (MMTS), which forms a stable disulfide bond with the thiol group.[3]

-

Selective Reduction of S-Nitrosothiols: The S-NO bond is then selectively reduced to a free thiol using ascorbate. This step is highly specific and does not significantly affect other cysteine modifications like disulfides under optimal conditions.[4][5]

-

Labeling of Newly Formed Thiols with this compound: The newly exposed thiol groups, which were the original sites of S-nitrosylation, are then specifically labeled with a thiol-reactive biotinylating agent, such as N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP), which is often referred to generally in the context of this technique as a form of "this compound" due to its application. The biotin tag allows for the detection and affinity purification of the formerly S-nitrosylated proteins.

Quantitative Analysis of S-Nitrosylation

While the classic biotin-switch assay is primarily qualitative or semi-quantitative, its combination with modern proteomic techniques allows for robust quantification of S-nitrosylation.

| Technique | Description | Advantages | Disadvantages |

| Western Blotting | Biotinylated proteins are detected using streptavidin-HRP or anti-biotin antibodies. | Simple, widely available. | Semi-quantitative, low throughput. |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled with "light" or "heavy" amino acids. S-nitrosylated proteins from different conditions are mixed, processed by BST, and analyzed by mass spectrometry. The ratio of heavy to light peptides provides relative quantification. | Highly accurate for relative quantification. | Applicable only to cultured cells, can be expensive. |

| Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) / Tandem Mass Tags (TMT) | Peptides from different samples are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification. | High multiplexing capacity (up to 8 or more samples). | Can suffer from ratio compression. |

Table 1: Quantitative Methods for S-Nitrosylation Analysis in Conjunction with the Biotin-Switch Technique. This table summarizes and compares common techniques used to quantify S-nitrosylated proteins following their labeling with this compound.

Experimental Protocols

Detailed Methodology for the Biotin-Switch Technique (BST)

This protocol is a synthesis of commonly used procedures for the detection of S-nitrosylated proteins in cell lysates.

Reagents and Buffers:

-

HEN Buffer: 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine.

-

Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM MMTS. (Prepare fresh)

-

Neutralization Buffer: HEN buffer containing 1% SDS.

-

Labeling Reagent: Biotin-HPDP (e.g., 4 mg/mL in DMF). (Prepare fresh)

-

Ascorbate Solution: Sodium ascorbate (e.g., 1 M in water). (Prepare fresh)

-

Precipitation Solution: Acetone, pre-chilled to -20°C.

-

Wash Buffer: 20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.

-

Elution Buffer: 20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol.

Procedure:

-

Sample Preparation:

-

Lyse cells in HEN buffer on ice.

-

Determine protein concentration using a BCA assay. Adjust protein concentration to 1-5 mg/mL.

-

-

Blocking of Free Thiols:

-

To 200 µL of protein lysate, add 800 µL of Blocking Buffer.

-

Incubate at 50°C for 30 minutes with gentle agitation. Protect from light.

-

-

Protein Precipitation:

-

Add 3 volumes of pre-chilled acetone to the sample.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully discard the supernatant. Wash the pellet twice with 70% acetone.

-

-

Labeling with this compound:

-

Resuspend the protein pellet in 100 µL of Neutralization Buffer.

-

Add 10 µL of Labeling Reagent (Biotin-HPDP).

-

Add 10 µL of Ascorbate Solution. For a negative control, add 10 µL of water instead of ascorbate.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Second Protein Precipitation:

-

Repeat the acetone precipitation step as described above to remove excess labeling reagent.

-

-

Affinity Purification of Biotinylated Proteins:

-

Resuspend the protein pellet in 500 µL of Wash Buffer.

-

Add 30 µL of streptavidin-agarose beads.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with Wash Buffer.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins by incubating the beads with 50 µL of Elution Buffer for 20 minutes at room temperature.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using specific antibodies against the protein of interest or by mass spectrometry for proteome-wide identification.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by S-nitrosylation and the experimental workflow of the biotin-switch technique.

The Role of this compound in Drug Discovery

The critical role of S-nitrosylation in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, has positioned the enzymes that regulate this PTM as attractive therapeutic targets. This compound-based assays are instrumental in the drug discovery process for several reasons:

-

Target Identification and Validation: The biotin-switch technique can be used to identify novel protein targets of S-nitrosylation that are relevant to a specific disease state.

-

High-Throughput Screening (HTS): The principles of the biotin-switch assay can be adapted for HTS platforms to screen for small molecule inhibitors or enhancers of S-nitrosylation of a particular protein target.

-

Mechanism of Action Studies: For lead compounds, this compound-based methods can help elucidate their mechanism of action by determining if they modulate the S-nitrosylation status of their target proteins.

Conclusion

This compound, through its application in the biotin-switch technique, has revolutionized the study of S-nitrosylation. This powerful tool has enabled researchers to overcome the challenges associated with the detection of this labile post-translational modification, leading to the identification of thousands of S-nitrosylated proteins and the elucidation of their roles in complex signaling networks. The continued development of quantitative proteomic approaches that integrate this compound-based labeling will undoubtedly provide deeper insights into the intricate regulation of cellular processes by nitric oxide and pave the way for novel therapeutic strategies targeting S-nitrosylation pathways. The methodologies and information presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their quest to unravel the complexities of the S-nitrosoproteome.

References

- 1. researchgate.net [researchgate.net]

- 2. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]